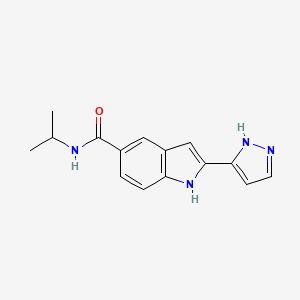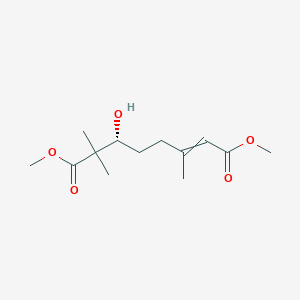
3-Phenyl-1,3,4-thiadiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Phenyl-1,3,4-thiadiazolidine is a heterocyclic compound that belongs to the class of thiadiazolidines These compounds are characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom The phenyl group attached to the nitrogen atom enhances the compound’s stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenyl-1,3,4-thiadiazolidine can be synthesized through the reaction of phenyl hydrazones with phenyl isothiocyanate in the presence of sodium hydride in dimethylformamide. This reaction yields 4-phenyl-5-phenylimino-1,3,4-thiadiazolidines . Another method involves the use of carbon disulfide instead of isothiocyanates under similar conditions, resulting in the formation of 4-phenyl-1,3,4-thiadiazolidine-5-thiones .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Properties
CAS No. |
918407-46-2 |
|---|---|
Molecular Formula |
C8H10N2S |
Molecular Weight |
166.25 g/mol |
IUPAC Name |
3-phenyl-1,3,4-thiadiazolidine |
InChI |
InChI=1S/C8H10N2S/c1-2-4-8(5-3-1)10-7-11-6-9-10/h1-5,9H,6-7H2 |
InChI Key |
MSLOXZUVEMXFQC-UHFFFAOYSA-N |
Canonical SMILES |
C1NN(CS1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14204109.png)
![2-({2-[(2-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14204113.png)

![3-Hydroxy-1,5-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14204120.png)



![4-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline](/img/structure/B14204139.png)




![4-[4-(4-Methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine](/img/structure/B14204170.png)

